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Compound of Interest

Compound Name: 2-Ethoxy-4-fluorobenzaldehyde

CAS No.: 883537-24-4

Cat. No.: B1321972

Get Quote

Strategic Fluorinated Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Identity
2-Ethoxy-4-fluorobenzaldehyde (CAS 883537-24-4) is a specialized fluorinated aromatic

aldehyde used extensively as a pharmacophore building block.[1][2][3][4] Its structural

uniqueness lies in the ortho-ethoxy group, which provides steric bulk and lipophilicity, combined

with a para-fluorine atom that modulates metabolic stability and electronic properties. This

compound serves as a critical intermediate in the synthesis of heterocyclic bioactive agents,

particularly in oncology (e.g., TFCP2 inhibitors) and immunology (ROR

t modulators).
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Synthetic Architecture
The synthesis of 2-Ethoxy-4-fluorobenzaldehyde is a classic example of precision alkylation.

The most robust pathway involves the Williamson ether synthesis starting from the

commercially available 4-fluoro-2-hydroxybenzaldehyde.

Mechanistic Insight
The reaction proceeds via an S

2 mechanism. The phenolic hydroxyl group at the ortho position is deprotonated by a weak
base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the electrophilic
carbon of the ethyl halide (Ethyl Iodide or Bromide), displacing the halide leaving group.

Critical Control Point: The reaction must be strictly anhydrous to prevent the competitive

hydrolysis of the alkyl halide or the Cannizzaro disproportionation of the aldehyde functionality.

Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
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Figure 1: Synthetic pathway transforming 4-fluoro-2-hydroxybenzaldehyde into the target ether

via base-mediated alkylation.

Experimental Protocol: Synthesis & Validation
This protocol is designed for high-yield synthesis (typically >85%) and minimizes side

reactions.

Materials
Substrate: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

Alkylating Agent: Iodoethane (1.5 eq) [Alternative: Bromoethane with catalytic KI]

Base: Potassium Carbonate (K

CO

), anhydrous (2.0 eq)

Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology
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Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluoro-2-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).

Deprotonation: Add anhydrous K

CO

in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension
may change color (yellowing) as the phenoxide forms.

Alkylation: Dropwise add Iodoethane via syringe. Seal the flask or attach a reflux condenser

with a drying tube.

Reaction: Heat the mixture to 60°C for 4–6 hours.

Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting material (lower R

, phenolic OH) should disappear, replaced by a less polar spot (higher R

, ether product).

Work-up:

Cool to room temperature.

Pour the mixture into ice-cold water (5x reaction volume) to precipitate the inorganic salts

and the product (if solid).

Extract with Ethyl Acetate (3x).

Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

Purification: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography
(Gradient: 0-20% EtOAc in Hexanes).
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Analytical Validation Criteria
H NMR (CDCl

):

Look for the disappearance of the phenolic -OH singlet (>10 ppm).

Confirm the presence of the aldehyde proton (~10.3 ppm, s, 1H).

Confirm the ethoxy group: Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).

F NMR: Single signal characteristic of the fluorine on the aromatic ring (~ -100 to -110 ppm).

Applications in Drug Discovery
2-Ethoxy-4-fluorobenzaldehyde is not merely an end-product but a divergent node in

medicinal chemistry. The aldehyde handle allows for rapid diversification, while the fluorine

atom imparts metabolic resistance (blocking P450 oxidation at the para-position).

Key Therapeutic Areas
Hepatocellular Carcinoma (HCC): Used in the synthesis of Factor Quinolinone Inhibitors

(FQIs) targeting TFCP2 (LSF), a transcription factor oncogene.[5]

Autoimmune Diseases: Precursor for chromane and tetrahydroquinoline derivatives that

modulate ROR

t, a key regulator of Th17 cells.

Functionalization Workflow
The following diagram details how this core scaffold is transformed into complex bioactive

heterocycles.
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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the

standard precautions for fluorinated benzaldehydes.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[6]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air

oxidation to the corresponding benzoic acid over time.

Incompatibility: Strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

